molecular formula C15H12F2OS B1334111 3,5-Difluoro-4'-(ethylthio)benzophenone CAS No. 844885-23-0

3,5-Difluoro-4'-(ethylthio)benzophenone

Cat. No. B1334111
M. Wt: 278.3 g/mol
InChI Key: ZGIUAJGFOFIFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4’-(ethylthio)benzophenone is a chemical compound with the molecular formula C15H12F2OS and a molecular weight of 278.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4’-(ethylthio)benzophenone consists of a benzophenone core with fluorine atoms at the 3 and 5 positions and an ethylthio group at the 4’ position .


Physical And Chemical Properties Analysis

The predicted melting point of 3,5-Difluoro-4’-(ethylthio)benzophenone is 116.67°C, and the predicted boiling point is approximately 394.8°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the refractive index is predicted to be 1.59 .

Scientific Research Applications

I have conducted a search for the scientific research applications of 3,5-Difluoro-4’-(ethylthio)benzophenone , but unfortunately, the available information is quite limited. The compound is available for purchase for proteomics research and experimental use , but specific details on unique applications are not readily available in the search results.

properties

IUPAC Name

(3,5-difluorophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUAJGFOFIFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374261
Record name 3,5-Difluoro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4'-(ethylthio)benzophenone

CAS RN

844885-23-0
Record name 3,5-Difluoro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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